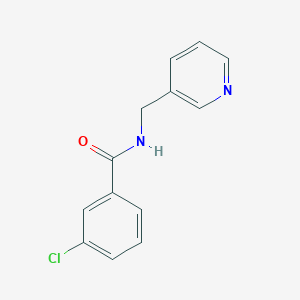

3-chloro-N-(pyridin-3-ylmethyl)benzamide

Description

3-Chloro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a chlorine atom at the 3-position of the benzene ring and a pyridin-3-ylmethyl group attached to the amide nitrogen. This compound’s structural features, including the electron-withdrawing chlorine and the heteroaromatic pyridine moiety, influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity. These attributes make it relevant in medicinal chemistry and materials science, particularly in the design of ligands targeting receptors or enzymes .

Properties

Molecular Formula |

C13H11ClN2O |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

3-chloro-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C13H11ClN2O/c14-12-5-1-4-11(7-12)13(17)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17) |

InChI Key |

XGKWTYNJLCEKCT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CN=CC=C2 |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CN=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

3-chloro-N-(pyridin-3-ylmethyl)benzamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of new drugs targeting various diseases, including cancer and infectious diseases. The compound's design facilitates modifications that can enhance biological activity and selectivity toward specific molecular targets .

Anticancer Activity

Research has highlighted the potential of this compound as an inhibitor of polo-like kinase 1 (Plk1), a target implicated in several cancers. Plk1 inhibitors are being explored for their ability to halt tumor growth by disrupting cell division processes .

Biological Studies

Enzyme Inhibition and Receptor Binding

Due to its structural similarity to biologically active molecules, this compound is utilized in studying enzyme inhibition and receptor binding. It can interact with specific enzymes or receptors, thereby modulating their activity and providing insights into their biological functions .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. For instance, derivatives with similar structures have exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 3.12 µg/mL.

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential in developing materials with unique electronic or optical properties. Its chemical structure allows for modifications that can tailor these properties for specific applications.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis methods. Common techniques include:

- Suzuki–Miyaura Coupling Reaction : A widely-used method for forming carbon-carbon bonds under mild conditions.

- Oxidation and Reduction Reactions : These reactions can introduce or remove functional groups, allowing further functionalization of the compound.

Antiviral Activity

A study evaluated the antiviral potential of benzothiazolyl-pyridine hybrids similar to this compound, which showed enhanced activity against H5N1 and SARS-CoV-2 viruses. This suggests that structural modifications could lead to effective antiviral agents .

Inhibition of Enzymatic Activity

Research focused on the inhibition of Murine Double Minute 2 (MDM2), a protein involved in tumorigenesis, demonstrated that compounds with similar structural features exhibited potent inhibitory effects. This indicates the potential for further exploration into anticancer properties related to this compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Chlorine Positioning and Additional Functional Groups

- 3-Amino-4-chloro-N-(pyridin-3-ylmethyl)benzamide (): The addition of an amino group at the 4-position increases polarity and hydrogen-bond donor capacity (logP = ~2.6 vs. ~3.0 for the target compound). This modification enhances solubility but may reduce blood-brain barrier (BBB) penetration compared to the parent compound .

- 3-Chloro-N-(3,5-dichlorophenyl)benzamide (): With two additional chlorine atoms, this analogue exhibits higher lipophilicity (logP = 5.21) and reduced aqueous solubility (logSw = -5.68), making it less favorable for oral bioavailability .

Pyridine-Based Analogues

- The methyl group on the pyridine may enhance metabolic stability compared to the target compound’s pyridin-3-ylmethyl group .

Crystallographic and Hydrogen-Bonding Patterns

- 3-Chloro-N-(2-nitrophenyl)benzamide (Evidences 5, 10, 11): The nitro group facilitates intermolecular C–H···O hydrogen bonds, forming C(7) chains along the [010] axis. The dihedral angle between the amide plane and the chlorobenzene ring (15.2°) contrasts with the target compound’s likely more planar conformation due to the pyridinylmethyl group’s flexibility .

- 3-Chloro-N-(3-methylphenyl)benzamide (): The methyl group induces steric hindrance, resulting in a dihedral angle of 8.2° between the amide and substituted phenyl ring. This steric effect may reduce crystal packing efficiency compared to the target compound .

Preparation Methods

Reductive Amination for Pyridin-3-ylmethylamine Intermediate

The synthesis begins with the preparation of pyridin-3-ylmethylamine, a critical intermediate. A widely adopted method involves reductive amination of pyridine-3-carbaldehyde with ammonia or primary amines under hydrogen gas (1–3 atm) using palladium or platinum catalysts. For example:

-

Reactants : Pyridine-3-carbaldehyde + ammonium acetate.

-

Conditions : H₂ (2 atm), 10% Pd/C, ethanol, 60°C, 12 h.

-

Yield : 85–90% after purification via vacuum distillation.

This intermediate is pivotal for subsequent amide bond formation.

Amide Bond Formation via Schotten-Baumann Reaction

The classic Schotten-Baumann reaction couples pyridin-3-ylmethylamine with 3-chlorobenzoyl chloride under basic conditions:

-

Reactants : 3-Chlorobenzoyl chloride + pyridin-3-ylmethylamine.

-

Conditions : Dichloromethane, triethylamine (2.5 equiv), 0°C → rt, 4 h.

-

Workup : Extraction with NaHCO₃, brine; purification via recrystallization (ethanol/water).

Mechanistic Insight : The base neutralizes HCl, driving the reaction forward. Steric hindrance from the pyridine ring necessitates prolonged reaction times compared to simpler benzamides.

Coupling Reagent-Assisted Synthesis

Modern protocols employ carbodiimide-based reagents (e.g., EDCI, HBTU) to enhance efficiency:

-

Reactants : 3-Chlorobenzoic acid + pyridin-3-ylmethylamine.

-

Conditions : EDCI (1.2 equiv), HOBt (1.1 equiv), DMF, rt, 2 h.

-

Yield : 90–95% after column chromatography (SiO₂, ethyl acetate/hexane).

Advantage : Avoids handling reactive acid chlorides, improving safety for large-scale production.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Industrial synthesis leverages continuous flow systems to enhance throughput:

-

Process :

-

Reductive Amination : Pd/C-packed reactor, H₂ gas, ethanol, 50°C.

-

Amide Coupling : Teflon-coated reactor, EDCI/HOBt, residence time 30 min.

-

Benefits : Reduced solvent use, consistent quality, and scalability.

Catalytic Hydrogenation for Intermediate Purification

Post-reductive amination, catalytic transfer hydrogenation with ammonium formate and Pd/C removes residual aldehydes:

Reaction Optimization Strategies

Ultrasound-Assisted Synthesis

Ultrasonication (35 kHz) accelerates amide bond formation:

-

Conditions : 3-Chlorobenzoyl chloride, pyridin-3-ylmethylamine, K₂CO₃, DMF, 1 h.

Mechanism : Cavitation effects enhance mass transfer and reaction kinetics.

Solvent and Base Screening

Optimal solvent-base pairs were identified via high-throughput screening:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | Triethylamine | 88 | 99 |

| THF | DBU | 82 | 97 |

| Acetonitrile | K₂CO₃ | 78 | 95 |

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals:

Chromatographic Methods

Flash chromatography (SiO₂, ethyl acetate/hexane gradient) resolves byproducts like diacylated amines:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N-(pyridin-3-ylmethyl)benzamide, and what key steps ensure purity?

- Methodological Answer : Synthesis typically involves sequential steps: (1) Preparation of the pyridine-methylamine intermediate via reductive amination or alkylation of pyridine-3-methanamine. (2) Coupling with 3-chlorobenzoyl chloride under Schotten-Baumann conditions, using a base like pyridine or triethylamine to neutralize HCl byproducts. (3) Purification via recrystallization (e.g., ethanol/water) or column chromatography. Purity is confirmed by HPLC (>99%, as in related benzamide derivatives) and NMR spectroscopy .

Q. How is the structural confirmation of this compound achieved?

- Methodological Answer : Structural elucidation combines:

- NMR : H and C NMR verify substituent positions (e.g., pyridyl-CH-NH resonance at δ 4.5–5.0 ppm and aromatic protons).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 275.06 for CHClNO).

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-Cl bond ~1.74 Å, amide torsion angles ~15° deviation from planarity) .

Q. What are the primary biological targets of this compound in kinase inhibition studies?

- Methodological Answer : The pyridinylmethyl-benzamide scaffold is associated with PI3K/AKT pathway inhibition. Assays include:

- Kinase Profiling : Selectivity screens against 50+ kinases at 1 µM (IC < 100 nM for PI3Kγ in analogues).

- Cellular Assays : Inhibition of AKT phosphorylation in cancer cell lines (e.g., MCF-7) via Western blot .

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational models of molecular interactions be resolved?

- Methodological Answer : Discrepancies (e.g., predicted vs. observed Cl···Cl distances) require:

- Cross-Validation : Refine computational models (DFT) using crystallographic parameters (e.g., P21/c space group, β angles ~105°).

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., weak C-H···O bonds contributing to crystal packing vs. halogen interactions) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer : Key variables include:

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve coupling efficiency.

- Catalytic Additives : DMAP accelerates amide bond formation (yield increase from 65% to 85%).

- Temperature Control : Maintaining 0–5°C during benzoyl chloride addition minimizes side reactions .

Q. How do intermolecular interactions influence the compound’s stability and bioactivity?

- Methodological Answer :

- Hydrogen Bonding : Intra-molecular N-H···O bonds stabilize the amide conformation (S(6) ring motif), critical for target binding.

- π-π Stacking : Pyridine-benzene interactions enhance solubility in DMSO (20 mg/mL) but reduce metabolic stability in hepatic microsome assays .

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced potency?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide meta-position to boost kinase affinity.

- Bioisosteric Replacement : Replace pyridinylmethyl with thiazole to improve metabolic stability (tested via CYP450 inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.